molecular formula C7H7F6P B1581392 Tropylium hexafluorophosphate CAS No. 29663-54-5

Tropylium hexafluorophosphate

Cat. No.: B1581392
CAS No.: 29663-54-5
M. Wt: 236.09 g/mol
InChI Key: ZCBPSALVMPRNKG-UHFFFAOYSA-N
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Description

Tropylium hexafluorophosphate is an organic salt composed of the tropylium cation (C₇H₇⁺) and the hexafluorophosphate anion (PF₆⁻). The tropylium ion is a cyclic, planar organic cation with aromatic properties due to its six π-electrons in a conjugated ring system . This compound is known for its stability and versatility in various chemical reactions and applications.

Mechanism of Action

Target of Action

The primary target of Tropylium Hexafluorophosphate is organic compounds that undergo transformations . This compound acts as a catalyst, facilitating a variety of organic reactions .

Mode of Action

This compound, being a non-benzenoid aromatic species, is more prone to nucleophilic/electrophilic reactions than neutral benzenoid equivalents . This ability enables it to assist in a variety of chemical reactions . It brings about a large number of organic transformations, such as hydroboration reactions, ring contraction, the trapping of enolates, oxidative functionalization, metathesis, insertion, acetalization, and trans-acetalization reactions .

Biochemical Pathways

This compound affects a variety of biochemical pathways. It plays a role in the synthesis of macrocyclic compounds and cage structures . It also functions as a coupling reagent in synthetic reactions . The primary purpose of using this compound in organic reactions is to replace transition metals in catalysis chemistry .

Pharmacokinetics

Its use in organic reactions suggests that it has a significant impact on the bioavailability of the compounds it helps synthesize .

Result of Action

The result of this compound’s action is the facilitation of a variety of organic conversions . It outperforms transition-metal catalysts in terms of its yield, moderate conditions, non-toxic byproducts, functional group tolerance, selectivity, and ease of handling .

Action Environment

The action of this compound can be influenced by environmental factors. For instance, the presence of certain substrates or reagents can affect the yield and selectivity of the reactions it catalyzes . Furthermore, it has been shown to be an environmentally safe catalyst in synthesis .

Preparation Methods

Tropylium hexafluorophosphate can be synthesized through several methods. One common approach involves the reaction of tropylium bromide with silver hexafluorophosphate, resulting in the formation of this compound and silver bromide as a byproduct . . These methods are typically carried out under controlled laboratory conditions to ensure the purity and stability of the final product.

Chemical Reactions Analysis

Tropylium hexafluorophosphate undergoes a variety of chemical reactions, including:

Common reagents used in these reactions include silver hexafluorophosphate, bromine, and various nucleophiles and electrophiles. The major products formed depend on the specific reaction conditions and reagents used.

Comparison with Similar Compounds

Tropylium hexafluorophosphate can be compared to other similar compounds, such as:

This compound is unique in its combination of stability, reactivity, and versatility, making it a valuable compound in various fields of research and industry.

Properties

IUPAC Name

cyclohepta-1,3,5-triene;hexafluorophosphate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H7.F6P/c1-2-4-6-7-5-3-1;1-7(2,3,4,5)6/h1-7H;/q+1;-1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZCBPSALVMPRNKG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C[CH+]C=C1.F[P-](F)(F)(F)(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H7F6P
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

236.09 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

29663-54-5
Record name Cycloheptatrienylium, hexafluorophosphate(1-) (1:1)
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0029663545
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Cycloheptatrienylium, hexafluorophosphate(1-) (1:1)
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Description EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting.
Record name Cycloheptatrienylium hexafluorophosphate(1-)
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Customer
Q & A

Q1: What is the outcome of the reaction between ferrocene and tropylium hexafluorophosphate, and how is the product structurally characterized?

A1: The reaction of ferrocene with this compound yields ferrocenylthis compound. [] The crystal structure of this product was determined using X-ray diffraction, revealing it crystallizes in the monoclinic space group P21/C. The study reports the following crystallographic data: a = 9.7858(10) Å, b = 16.3692(24) Å, c = 10.901(4) Å, β = 113.030(18)°, Z = 4, T = 27 °C, V = 1607.0(7) Å3. [] While this information offers valuable insights into the molecular structure of the product, the study does not delve into the reaction mechanism or potential applications of ferrocenylthis compound.

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